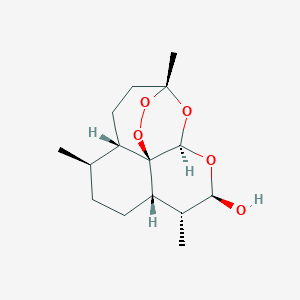

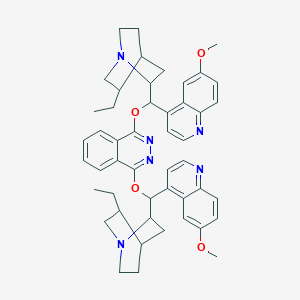

![molecular formula C24H30BrNO3Si B110587 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one CAS No. 530084-74-3](/img/structure/B110587.png)

8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

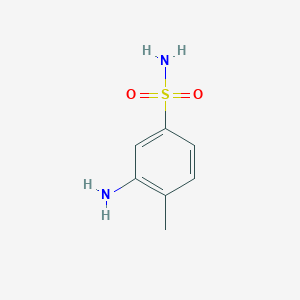

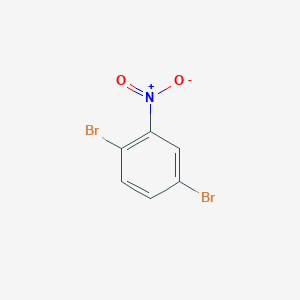

The compound "8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one" is a derivative of the quinolin-2(1H)-one scaffold, which is a heterocyclic compound with a wide range of biological activities. The presence of the benzyloxy substituent suggests potential for increased lipophilicity and possible interactions with biological targets, while the bromoethyl and silyl ether groups indicate that this compound could be an intermediate in further chemical transformations.

Synthesis Analysis

The synthesis of quinolin-2(1H)-one derivatives can be achieved through a one-pot multicomponent synthesis approach. For instance, novel series of 8-benzyloxy quinolin-2-one derivatives have been synthesized using one-pot condensation reactions involving substituted aldehydes, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one, yielding products with excellent efficiency . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinolin-2(1H)-one derivatives is characterized by the quinoline core, which is a fused benzene and pyridine ring. The substituents at the 8-position, such as the benzyloxy group, can significantly influence the electronic and steric properties of the molecule. The stereochemistry indicated by the "(1R)" descriptor in the compound suggests that there is a chiral center, which would be important in determining the compound's interaction with biological systems.

Chemical Reactions Analysis

Quinolin-2(1H)-one derivatives can undergo various chemical reactions due to their reactive sites. The benzyloxy group can be cleaved under certain conditions, potentially yielding phenols. The bromoethyl group is a good leaving group and can participate in nucleophilic substitution reactions. The silyl ether group is typically used as a protecting group for alcohols and can be removed under acidic or fluoride ion conditions. These reactive sites make the compound versatile for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2(1H)-one derivatives are influenced by their molecular structure. The lipophilicity of the compound is likely increased due to the benzyloxy substituent, which could affect its solubility in organic solvents versus water. The presence of the bromo and silyl ether groups suggests that the compound may be sensitive to certain reaction conditions, such as strong bases or nucleophiles. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Research by Watts and Bunce (2018) outlines a new route to synthesize angular tricyclic amides related to quinolin-2(1H)-ones, demonstrating the versatility in synthesizing such compounds (Watts & Bunce, 2018).

- Complex Formation and Catalysis : A study by Qiao, Ma, and Wang (2011) highlights the synthesis of aluminum and zinc complexes using quinolin-8-amine derivatives, indicating potential applications in catalysis and material science (Qiao, Ma, & Wang, 2011).

- Molecular Rearrangements and Transformations : Gorbunova and Mamedov (2006) discuss the oxidative dehydrobromination of quinoxalin-2(1H)-ones, a process that could be relevant for chemical modifications of similar compounds (Gorbunova & Mamedov, 2006).

Applications in Bioactive Molecule Synthesis

- Synthesis of Bioactive Derivatives : Research by Nowak et al. (2015) involves the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which could be structurally similar to the compound , highlighting its potential in creating bioactive molecules (Nowak et al., 2015).

- Ligand Development for Catalysis : Schlosser et al. (2006) explore the role of certain groups in ligand development for catalysis, which could be relevant for the use of quinolin-2(1H)-ones in similar applications (Schlosser et al., 2006).

Pharmacological Research

- Development of Pharmacological Agents : Hutchinson et al. (2009) describe the development of a leukotriene synthesis inhibitor, showcasing the potential for compounds like 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one in pharmacological applications (Hutchinson et al., 2009).

Material Science and Engineering

- Inhibition of Corrosion : A study by Rbaa et al. (2018) on the corrosion inhibition properties of quinolin-8-ol derivatives suggests potential applications of similar compounds in material science, especially in protecting metals against corrosion (Rbaa et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

5-[2-bromo-1-[tert-butyl(dimethyl)silyl]oxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30BrNO3Si/c1-24(2,3)30(4,5)29-21(15-25)18-11-13-20(23-19(18)12-14-22(27)26-23)28-16-17-9-7-6-8-10-17/h6-14,21H,15-16H2,1-5H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJUYDQHSZTDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BrNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-bromo-1-[tert-butyl(dimethyl)silyl]oxyethyl]-8-phenylmethoxy-1H-quinolin-2-one | |

CAS RN |

530084-74-3 |

Source

|

| Record name | 2(1H)-Quinolinone, 5-[(1R)-2-bromo-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.